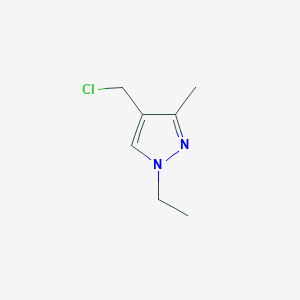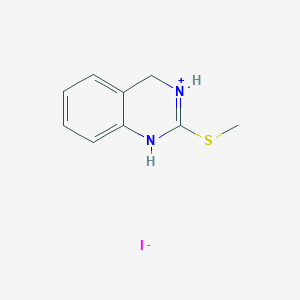
(But-3-yn-2-yl)(3-methylbutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-3-yn-2-yl)(3-methylbutyl)amine is an organic compound with the molecular formula C9H17N and a molecular weight of 139.24 g/mol . This compound is characterized by the presence of an alkyne group and an amine group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)(3-methylbutyl)amine typically involves the reaction of but-3-yn-2-ol with 3-methylbutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(But-3-yn-2-yl)(3-methylbutyl)amine undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
(But-3-yn-2-yl)(3-methylbutyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (But-3-yn-2-yl)(3-methylbutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-butyn-2-amine: Similar structure but lacks the 3-methylbutyl group.
N-tert-butyl-2-methylbut-3-yn-2-amine: Similar structure but with a tert-butyl group instead of the 3-methylbutyl group.
Uniqueness
(But-3-yn-2-yl)(3-methylbutyl)amine is unique due to the presence of both an alkyne and an amine group, which allows it to participate in a wide range of chemical reactions. Its structure also provides specific steric and electronic properties that can be exploited in various applications .
Eigenschaften
Molekularformel |
C9H17N |
|---|---|
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
N-but-3-yn-2-yl-3-methylbutan-1-amine |
InChI |
InChI=1S/C9H17N/c1-5-9(4)10-7-6-8(2)3/h1,8-10H,6-7H2,2-4H3 |
InChI-Schlüssel |
PWZDAOMKOPGUSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


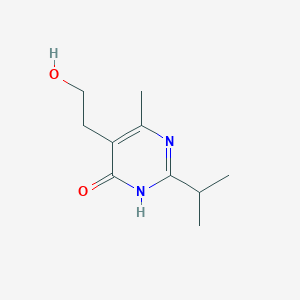
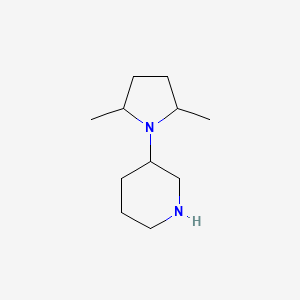

![[2-(Bromomethyl)butyl]benzene](/img/structure/B13192559.png)
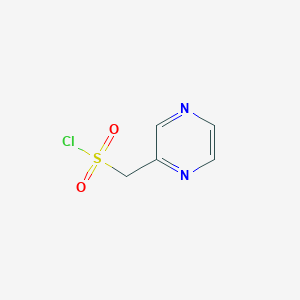
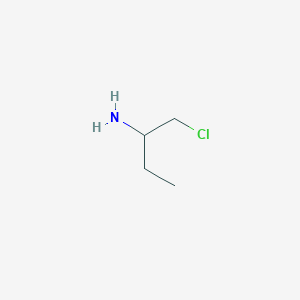
![3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13192571.png)
![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)


